molecular formula C11H6BrClO B6280070 6-BROMONAPHTHALENE-2-CARBONYL CHLORIDE CAS No. 87700-60-5

6-BROMONAPHTHALENE-2-CARBONYL CHLORIDE

Cat. No.: B6280070
CAS No.: 87700-60-5
M. Wt: 269.5
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Description

Chemical Name: 6-Bromonaphthalene-2-carbonyl chloride Synonyms: 6-Bromo-2-naphthoyl chloride; 2-Naphthalenecarbonyl chloride, 6-bromo-; SCHEMBL203740 CAS Number: 87700-60-5 Molecular Formula: C₁₁H₆BrClO Molecular Weight: 269.52 g/mol Key Characteristics: A halogenated aromatic compound featuring a reactive carbonyl chloride group at the 2-position and a bromine substituent at the 6-position of the naphthalene ring. It is primarily used as an intermediate in organic synthesis, particularly for coupling reactions or functional group transformations .

Properties

CAS No.

87700-60-5

Molecular Formula

C11H6BrClO

Molecular Weight

269.5

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromonaphthalene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the carbonyl chloride group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The resulting bromonaphthalene is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromonaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, often involving the formation of naphthoquinones

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Major Products

    Substitution: Formation of substituted naphthalene derivatives.

    Reduction: Formation of naphthalen-2-ylmethanol or naphthalen-2-carbaldehyde.

    Oxidation: Formation of naphthoquinones and related compounds

Scientific Research Applications

6-Bromonaphthalene-2-carbonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-bromonaphthalene-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are key sites for chemical interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 6-bromonaphthalene-2-carbonyl chloride but differ in substituents or functional groups:

Compound CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol)
This compound 87700-60-5 -COCl (carbonyl chloride), -Br C₁₁H₆BrClO 269.52
6-Bromo-2-naphthol 5111-65-9 -OH (hydroxyl), -Br C₁₀H₇BrO 223.07
6-Bromo-2-naphthylmethylether 10310-21-1 -OCH₃ (methoxy), -Br C₁₁H₉BrO 237.10
(6-Bromonaphthalen-2-yl)-(2-chlorophenyl)methanone 216144-73-9 -CO-(2-chlorophenyl), -Br C₁₇H₁₀BrClO 357.62
2-Bromo-6-(bromomethyl)naphthalene 305798-02-1 -CH₂Br (bromomethyl), -Br C₁₁H₈Br₂ 307.99
6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride 1160253-07-5 -COCl, -Br (quinoline core), -Br (phenyl) C₁₇H₈Br₂ClNO 474.52

Biological Activity

6-Bromonaphthalene-2-carbonyl chloride (CAS No. 87700-60-5) is an organic compound derived from naphthalene, characterized by the presence of both bromine and carbonyl chloride functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, for its potential biological activities.

  • Molecular Formula : C11H6BrClO
  • Molecular Weight : 269.5 g/mol
  • Purity : Typically around 85%

The biological activity of this compound is largely attributed to its reactivity with nucleophiles and electrophiles. The bromine atom and the carbonyl chloride group serve as key sites for chemical interactions, allowing the compound to form covalent bonds with various biological molecules, including enzymes and proteins. This can lead to modulation of enzyme activity and other biochemical pathways.

Applications in Biological Research

This compound is primarily employed in the following areas:

  • Enzyme Inhibition Studies : It acts as a probe in biochemical assays to study enzyme inhibitors, facilitating the understanding of enzyme mechanisms and interactions.
  • Drug Development : The compound is investigated for its potential use as a building block in pharmaceutical synthesis, contributing to the development of new therapeutic agents.

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor for specific enzymes. The compound was shown to effectively inhibit enzyme activity through covalent modification, leading to a significant decrease in substrate turnover rates. This study highlighted its utility in understanding enzyme kinetics and mechanisms .

Case Study 2: Synthesis of Derivatives

Research demonstrated that derivatives of 6-bromonaphthalene could be synthesized through various chemical reactions involving this compound. For instance, the transformation of this compound into amines via nucleophilic substitution reactions was reported, showcasing its versatility in generating biologically relevant compounds .

Comparative Analysis with Similar Compounds

A comparison with other halogenated naphthalene derivatives reveals unique properties and reactivity patterns for this compound:

Compound NameKey FeaturesBiological Activity
6-Chloronaphthalene-2-carbonyl chlorideLess reactive than brominated analogsLimited use in enzyme studies
6-Iodonaphthalene-2-carbonyl chlorideMore reactive; prone to oxidative reactionsHigher potency in some assays
2-Bromonaphthalene-1-carbonyl chlorideDifferent substitution pattern; less exploredModerate biological activity

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